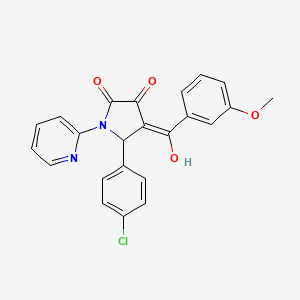
2-(dietilamino)-1-(5-(2-hidroxifenil)-3-(tiofen-2-il)-4,5-dihidro-1H-pirazol-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule. It incorporates multiple functional groups including diethylamino, hydroxyphenyl, and thiophene moieties, arranged around a central pyrazole ring. The compound's intricate structure suggests its potential for a variety of biochemical interactions and applications.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple domains:
Chemistry: : As a precursor or reagent in organic synthesis.
Biology: : Studied for its potential biochemical interactions.
Medicine: : Investigated for therapeutic properties.
Industry: : Used in the development of advanced materials or as a catalyst in certain reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically starts from readily available aromatic precursors. Key steps include:
Formation of the pyrazole ring: : Through cyclization reactions involving hydrazine derivatives and diketones.
Functional group transformations: : Subsequent steps involve specific conditions to introduce the hydroxyphenyl and thiophene substituents, often requiring precise temperature control and the use of catalysts.
Industrial Production Methods
Scaling up for industrial production may involve batch or continuous flow processes. Optimization focuses on high yield and purity, with considerations for cost-effective and environmentally friendly solvents and reagents.
Análisis De Reacciones Químicas
2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits diverse reactivity owing to its functional groups.
Oxidation: : Can lead to the formation of ketones or quinones.
Reduction: : Potentially converts double bonds in the thiophene ring.
Substitution: : Aromatic substitution reactions facilitated by the hydroxyphenyl moiety.
Typical reagents might include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Mecanismo De Acción
The biological activity stems from its interactions at the molecular level. This compound may:
Bind to specific receptors or enzymes.
Alter cellular pathways through its multiple functional groups, influencing biological responses.
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, its uniqueness lies in the combination of diethylamino, hydroxyphenyl, and thiophene groups:
Similar compounds might include other diethylamino or hydroxyphenyl pyrazoles, but none with the exact structural configuration.
Propiedades
IUPAC Name |
2-(diethylamino)-1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-21(4-2)13-19(24)22-16(14-8-5-6-9-17(14)23)12-15(20-22)18-10-7-11-25-18/h5-11,16,23H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIUYAVYSWCVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2433507.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2433508.png)

![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)


![3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2433520.png)

![6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433525.png)
